3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline
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Overview
Description
3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is a synthetic organic compound with the molecular formula C18H17N3O3 It is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains an ethylphenoxy group, an acetylhydrazidyl moiety, and a methyl group attached to the indoline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline typically involves multiple steps. One common synthetic route starts with the preparation of 4-ethylphenol, which is then reacted with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the cyclization of the hydrazide with isatin (1H-indole-2,3-dione) under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline.
Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce indoline derivatives.
Scientific Research Applications
3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Methylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline
- 3-(2-(4-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline
- 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline
Uniqueness
3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-13-8-10-14(11-9-13)25-12-17(23)20-21-18-15-6-4-5-7-16(15)22(2)19(18)24/h4-11,24H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIAZJOAJCTWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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